molecular formula C21H22N2O6S3 B6578506 methyl (2Z)-2-{[2-(4-methoxybenzenesulfonyl)acetyl]imino}-3-[2-(methylsulfanyl)ethyl]-2,3-dihydro-1,3-benzothiazole-6-carboxylate CAS No. 1007003-36-2

methyl (2Z)-2-{[2-(4-methoxybenzenesulfonyl)acetyl]imino}-3-[2-(methylsulfanyl)ethyl]-2,3-dihydro-1,3-benzothiazole-6-carboxylate

Cat. No.: B6578506
CAS No.: 1007003-36-2
M. Wt: 494.6 g/mol
InChI Key: RFZGBPZOVQRZLK-UHFFFAOYSA-N
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Description

Methyl (2Z)-2-{[2-(4-methoxybenzenesulfonyl)acetyl]imino}-3-[2-(methylsulfanyl)ethyl]-2,3-dihydro-1,3-benzothiazole-6-carboxylate is a useful research compound. Its molecular formula is C21H22N2O6S3 and its molecular weight is 494.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 494.06399995 g/mol and the complexity rating of the compound is 805. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Chemical Structure and Properties

The chemical structure of the compound can be broken down into several functional groups that contribute to its biological activity:

  • Benzothiazole Core : This heterocyclic structure is known for various pharmacological properties, including antimicrobial and anticancer activities.
  • Methoxybenzene Sulfonyl Group : This moiety enhances solubility and may influence interactions with biological targets.
  • Methylsulfanyl Ethyl Group : This group can affect lipophilicity and bioavailability.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of compounds similar to the target molecule. The presence of the benzothiazole core is often associated with significant antibacterial and antifungal activities. For instance:

  • Benzothiazole Derivatives : Research has shown that derivatives exhibit activity against a range of pathogens, including Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of essential enzymes .

Anticancer Potential

The compound's structure suggests potential anticancer properties. Benzothiazole derivatives have been reported to induce apoptosis in cancer cells through various mechanisms, including:

  • Inhibition of Cell Proliferation : Studies indicate that similar compounds can inhibit the proliferation of cancer cell lines by interfering with cell cycle regulation.
  • Induction of Apoptosis : Mechanistic studies demonstrate that these compounds can activate caspases, leading to programmed cell death in tumor cells .

Enzyme Inhibition

The sulfonamide group in the compound may also confer enzyme inhibition capabilities. Compounds with similar structures have shown promise in inhibiting specific enzymes involved in metabolic pathways, such as:

  • Carbonic Anhydrase Inhibitors : Some benzothiazole derivatives act as inhibitors of carbonic anhydrase, which is crucial for various physiological processes.

Synthesis

The synthesis of methyl (2Z)-2-{[2-(4-methoxybenzenesulfonyl)acetyl]imino}-3-[2-(methylsulfanyl)ethyl]-2,3-dihydro-1,3-benzothiazole-6-carboxylate typically involves multi-step organic reactions. Key steps include:

  • Formation of Benzothiazole Core : This can be achieved through cyclization reactions involving appropriate precursors.
  • Introduction of Functional Groups : The methoxybenzene sulfonyl and methylsulfanyl ethyl groups are introduced via nucleophilic substitution reactions.

Case Study 1: Antimicrobial Efficacy

A study evaluated a series of benzothiazole derivatives for their antimicrobial efficacy against various pathogens. The results indicated that certain modifications to the benzothiazole core significantly enhanced activity against resistant strains of bacteria .

Case Study 2: Anticancer Activity

Another research effort focused on evaluating the anticancer potential of benzothiazole derivatives in vitro. The findings revealed that compounds with similar structures to this compound exhibited cytotoxic effects on multiple cancer cell lines, with IC50 values indicating potent activity .

Summary Table of Biological Activities

Activity TypeMechanismReference
AntimicrobialDisruption of cell wall synthesis
AnticancerInduction of apoptosis
Enzyme InhibitionInhibition of carbonic anhydrase

Properties

IUPAC Name

methyl 2-[2-(4-methoxyphenyl)sulfonylacetyl]imino-3-(2-methylsulfanylethyl)-1,3-benzothiazole-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O6S3/c1-28-15-5-7-16(8-6-15)32(26,27)13-19(24)22-21-23(10-11-30-3)17-9-4-14(20(25)29-2)12-18(17)31-21/h4-9,12H,10-11,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFZGBPZOVQRZLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)CC(=O)N=C2N(C3=C(S2)C=C(C=C3)C(=O)OC)CCSC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O6S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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